

# Spectroscopic Profile of 4-Methyldiphenylmethane: A Technical Guide

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## Compound of Interest

Compound Name: 4-Methyldiphenylmethane

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **4-Methyldiphenylmethane** ( $C_{14}H_{14}$ ), a molecule of interest in organic synthesis and medicinal chemistry. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with detailed experimental protocols and visual representations of key processes.

## Spectroscopic Data Summary

The following tables provide a structured summary of the key quantitative data obtained from the spectroscopic analysis of **4-Methyldiphenylmethane**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1H$  NMR (Proton NMR) Data[1]

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
7.26	t, $J = 7.5$ Hz	2H	H-3', H-5'
7.20-7.17	m	3H	H-2', H-4', H-6'
7.10-7.06	m	4H	H-2, H-3, H-5, H-6
3.93	s	2H	-CH <sub>2</sub> -
2.30	s	3H	-CH <sub>3</sub>

<sup>13</sup>C NMR (Carbon-13 NMR) Data[1]

Chemical Shift ( $\delta$ ) ppm	Assignment
141.6	C-1'
138.2	C-1
135.7	C-4
129.3	C-3, C-5
129.04	C-2', C-6'
128.98	C-2, C-6
128.6	C-3', C-5'
126.1	C-4'
41.7	-CH <sub>2</sub> -
21.2	-CH <sub>3</sub>

## Infrared (IR) Spectroscopy

The infrared spectrum of **4-Methyldiphenylmethane** exhibits characteristic absorption bands corresponding to its aromatic and aliphatic components.

Wavenumber (cm <sup>-1</sup> )	Intensity	Vibrational Assignment	Functional Group
~3080 - 3020	Medium	Aromatic C-H Stretch	Aromatic Ring
~2920 - 2850	Medium	Aliphatic C-H Stretch	-CH <sub>2</sub> -, -CH <sub>3</sub>
~1605, 1495, 1450	Medium-Strong	C=C Ring Stretching	Aromatic Ring
~1465	Medium	-CH <sub>2</sub> - Scissoring	Methylene Group
~1375	Medium	-CH <sub>3</sub> Bending	Methyl Group
~810	Strong	p-Substituted C-H Out-of-Plane Bend	1,4-Disubstituted Benzene
~730, 695	Strong	Monosubstituted C-H Out-of-Plane Bend	Monosubstituted Benzene

## Mass Spectrometry (MS)

The electron ionization mass spectrum of **4-Methyldiphenylmethane** is characterized by a prominent molecular ion peak and several key fragment ions.

m/z	Relative Intensity (%)	Assignment
182	~100	[M] <sup>+</sup> (Molecular Ion)
167	~85	[M - CH <sub>3</sub> ] <sup>+</sup>
105	~30	[C <sub>8</sub> H <sub>9</sub> ] <sup>+</sup>
91	~40	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion)
77	~20	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup> (Phenyl ion)

## Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **4-Methyldiphenylmethane** (approximately 5-10 mg) is prepared by dissolving the sample in a deuterated solvent (e.g.,  $\text{CDCl}_3$ , approximately 0.7-1.0 mL). The solution is then transferred to an NMR tube.  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a spectrometer, typically operating at a frequency of 400 MHz or higher for protons. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard ( $\delta = 0.00$  ppm). For  $^{13}\text{C}$  NMR, the solvent signal is often used as a secondary reference.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

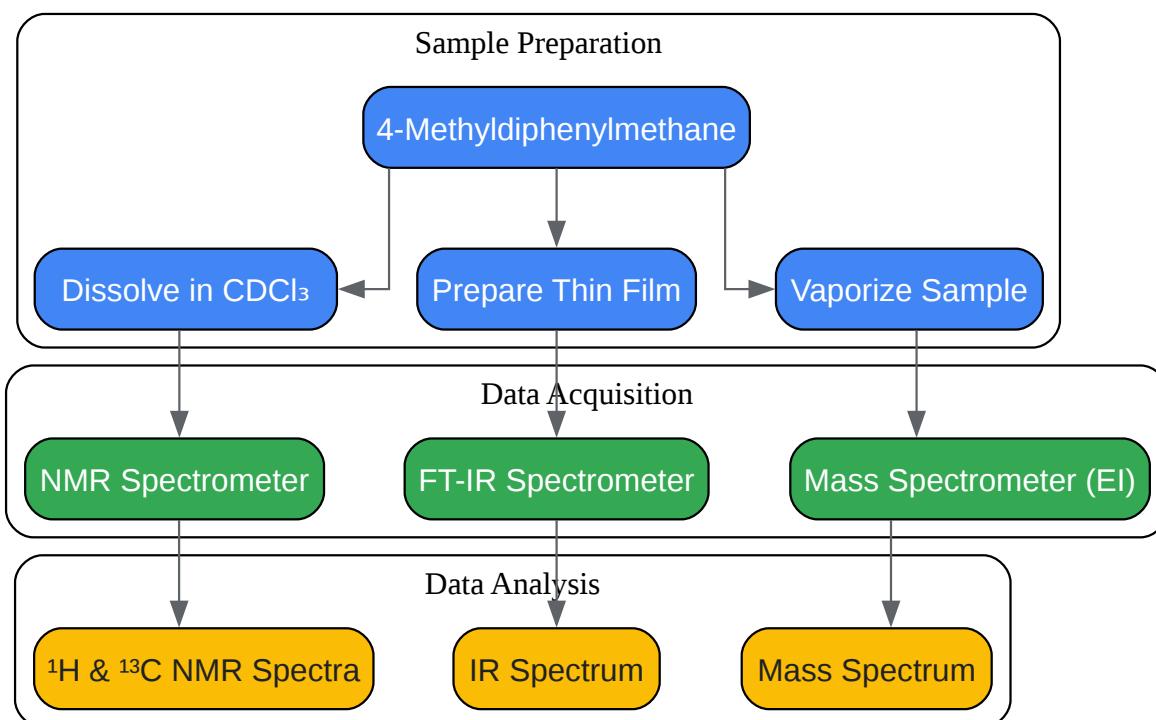
The FT-IR spectrum is typically obtained using the thin solid film method. A small amount of **4-Methyldiphenylmethane** (approximately 50 mg) is dissolved in a volatile organic solvent (e.g., dichloromethane or acetone). A drop of this solution is then applied to a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound on the plate. The spectrum is recorded by passing a beam of infrared radiation through the sample and measuring the absorbance as a function of wavenumber (typically 4000-400  $\text{cm}^{-1}$ ).

## Electron Ionization Mass Spectrometry (EI-MS)

For EI-MS analysis, the sample must be volatile. **4-Methyldiphenylmethane** is introduced into the ion source of the mass spectrometer, where it is vaporized. The gaseous molecules are then bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment. The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer. The detector measures the abundance of each ion, generating a mass spectrum.

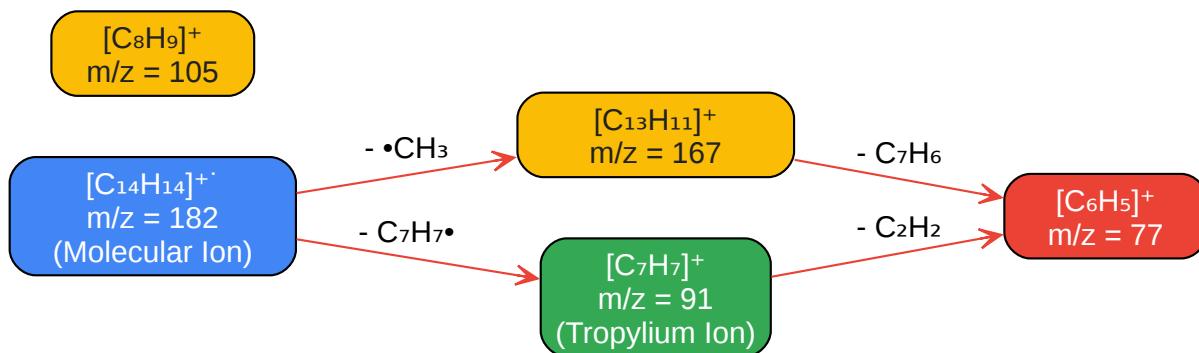
## Visualizations

The following diagrams illustrate key workflows and molecular processes involved in the spectroscopic analysis of **4-Methyldiphenylmethane**.



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General workflow for the spectroscopic analysis of **4-Methyldiphenylmethane**.



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Proposed fragmentation pathway of **4-Methyldiphenylmethane** in EI-MS.

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## References

- 1. [chem.libretexts.org](https://chem.libretexts.org) [chem.libretexts.org]
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